molecular formula C14H13ClN2O4S B2725391 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide CAS No. 292867-27-7

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide

Cat. No. B2725391
CAS RN: 292867-27-7
M. Wt: 340.78
InChI Key: TWYKCUHKBHKOHK-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide, also known as CDNS, is a chemical compound that has been widely used in scientific research applications. This compound is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects in various experimental settings. In

Scientific Research Applications

Anticancer Properties

Research has shown that compounds bearing the sulfonamide fragment can exhibit significant anticancer activity by inducing apoptosis in cancer cells. Such effects have been observed through the activation of pro-apoptotic genes and phosphorylation pathways, indicating potential therapeutic applications in oncology (Cumaoğlu et al., 2015).

Inhibition of Carbonic Anhydrases

Sulfonamide derivatives, including those related to 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide, have been identified as potent inhibitors of human carbonic anhydrases, which are enzymes involved in various physiological processes. This inhibition is valuable for therapeutic applications, particularly in treating conditions where modulation of enzyme activity is beneficial (Sapegin et al., 2018).

Synthesis of Copper(II) Complexes

Research on 4-chloro-2-nitrobenzenesulfonamide has led to the synthesis of new copper(II) complexes, which are of interest due to their potential applications in catalysis, material science, and as antimicrobial agents. These studies highlight the versatility of sulfonamide compounds in forming complexes with metals and their potential utility in various scientific fields (Camí et al., 2011).

Antimicrobial Activities

New derivatives of 4-chloro-3-nitrobenzene sulfonamide have been synthesized and tested for their antimicrobial activity. These studies are crucial for discovering new antimicrobial agents, especially in the face of increasing antibiotic resistance. Some compounds exhibited good to moderate activities, suggesting their potential as lead compounds for further drug development (Kumar et al., 2020).

Computational Chemistry for Environmental Pollutants

Computational chemistry approaches have been applied to understand the reactivity of sulfonamide antibiotics, including those structurally related to this compound. This research provides insights into the mechanisms of environmental pollutants' reactions, facilitating the prediction of their behavior and impact on environmental health (Fu et al., 2021).

Safety and Hazards

The safety and hazards associated with “4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide” are not specified in the sources I found .

properties

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-9-3-6-13(10(2)7-9)16-22(20,21)11-4-5-12(15)14(8-11)17(18)19/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYKCUHKBHKOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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